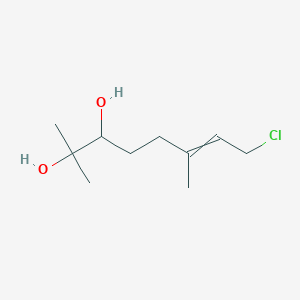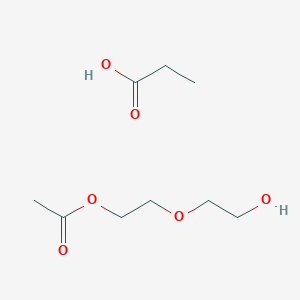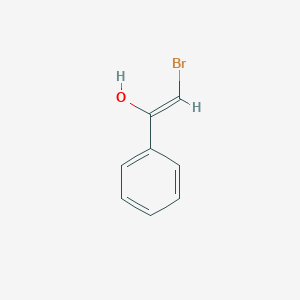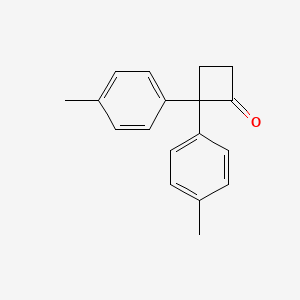
Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-bromo-2,2,5-trimetil-3-oxohexanoato de etilo es un compuesto orgánico con la fórmula molecular C11H19BrO3. Es un éster bromado que presenta un grupo cetona y múltiples grupos metilo, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 4-bromo-2,2,5-trimetil-3-oxohexanoato de etilo se puede sintetizar mediante la reacción de enolatos de zinc de ésteres alquílicos de ácidos 4-bromo-3-oxoalcanoicos sustituidos con aldehídos . La reacción normalmente implica la formación de enolatos de zinc en condiciones específicas, seguidos de su reacción con aldehídos alifáticos, insaturados o aromáticos para formar el producto deseado .
Métodos de producción industrial
La producción industrial del 4-bromo-2,2,5-trimetil-3-oxohexanoato de etilo a menudo implica rutas sintéticas similares, pero a mayor escala. El proceso puede incluir el uso de reactores de flujo continuo para garantizar condiciones de reacción consistentes y un alto rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-bromo-2,2,5-trimetil-3-oxohexanoato de etilo experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo se puede sustituir con otros nucleófilos.
Reacciones de oxidación y reducción: El grupo cetona se puede reducir a un alcohol u oxidar a un ácido carboxílico.
Reacciones de condensación: El grupo éster puede participar en reacciones de condensación para formar moléculas más grandes.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles.
Reacciones de oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reacciones de reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Principales productos formados
Reacciones de sustitución: Los productos incluyen ésteres o amidas sustituidas.
Reacciones de oxidación: Los productos incluyen ácidos carboxílicos.
Reacciones de reducción: Los productos incluyen alcoholes.
Aplicaciones Científicas De Investigación
El 4-bromo-2,2,5-trimetil-3-oxohexanoato de etilo se utiliza en diversas aplicaciones de investigación científica:
Química: Como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: En el estudio de reacciones catalizadas por enzimas que involucran grupos éster y cetona.
Medicina: Como precursor en la síntesis de compuestos farmacéuticos.
Industria: En la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción del 4-bromo-2,2,5-trimetil-3-oxohexanoato de etilo implica su reactividad debido a la presencia del átomo de bromo, el grupo cetona y el grupo éster. Estos grupos funcionales le permiten participar en diversas reacciones químicas, dirigidas a vías moleculares y enzimas específicas.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Bromo-2,2,4-trimetil-3-oxopentanoato de etilo
- 4-Bromo-2,2-dimetil-3-oxopentanoato de etilo
- 4-Bromo-2,2-dietil-3-oxobutanoato de etilo
Singularidad
El 4-bromo-2,2,5-trimetil-3-oxohexanoato de etilo es único debido a su patrón de sustitución específico, que proporciona reactividad y propiedades distintas en comparación con compuestos similares. La presencia del grupo metilo adicional en la posición 5 lo diferencia de otros ésteres bromados, influyendo en su comportamiento químico y aplicaciones.
Propiedades
Número CAS |
651726-04-4 |
|---|---|
Fórmula molecular |
C11H19BrO3 |
Peso molecular |
279.17 g/mol |
Nombre IUPAC |
ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate |
InChI |
InChI=1S/C11H19BrO3/c1-6-15-10(14)11(4,5)9(13)8(12)7(2)3/h7-8H,6H2,1-5H3 |
Clave InChI |
JKXYNBXBIMSFIS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)C(=O)C(C(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan](/img/structure/B12532344.png)

![10-([1,1'-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene](/img/structure/B12532354.png)






![1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12532385.png)
![2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12532402.png)

![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)
